1-(3-methoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
Description
The compound 1-(3-methoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine (molecular formula: C₁₉H₁₇N₅O₂S, molecular weight: 379.44 g/mol) features a 1,2,3-triazole core substituted at position 1 with a 3-methoxyphenyl group and at position 4 with a thiazole ring bearing another 3-methoxyphenyl moiety.
Synthetic routes for analogous triazoles (e.g., ) involve cyclocondensation of aryl azides with active methylene nitriles in triethylamine/DMF systems .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-25-14-7-3-5-12(9-14)16-11-27-19(21-16)17-18(20)24(23-22-17)13-6-4-8-15(10-13)26-2/h3-11H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKKGHZFDPOHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Methoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article synthesizes available research findings regarding its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a triazole ring fused with a thiazole moiety and methoxyphenyl substituents. Its molecular formula is with a molecular weight of approximately 382.45 g/mol. The structural complexity contributes to its diverse biological activities.
Anticancer Activity
Mechanism of Action:
Research indicates that compounds containing both triazole and thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups such as methoxy enhances their activity by increasing lipophilicity and facilitating cellular uptake.
Case Studies:
A study evaluated the cytotoxic effects of similar thiazole derivatives on human cancer cell lines (e.g., A549 lung cancer cells). The derivatives demonstrated IC50 values ranging from 1.61 µg/mL to 2.98 µg/mL, indicating potent antiproliferative activity .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole-containing compounds suggests that:
- Substituents: The presence of methoxy groups at specific positions on the phenyl ring significantly enhances anticancer activity.
- Ring Systems: Compounds with both triazole and thiazole rings tend to exhibit higher cytotoxicity compared to those with only one of these moieties.
Table 1: Comparison of Anticancer Activities of Thiazole Derivatives
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A549 |
| Compound B | 1.98 ± 1.22 | HT-29 |
| Compound C | 2.50 ± 0.50 | Jurkat |
Additional Biological Activities
Antimicrobial Properties:
Preliminary studies have shown that thiazole derivatives possess antimicrobial properties, particularly against Mycobacterium species. The compound's ability to inhibit bacterial growth is attributed to its interference with bacterial DNA synthesis .
Topoisomerase Inhibition:
The compound has also been evaluated for its inhibitory effects on DNA topoisomerase I, an important target in cancer therapy. The results indicated that certain derivatives exhibited comparable activity to standard chemotherapeutic agents like doxorubicin .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The incorporation of methoxy groups enhances lipophilicity, potentially improving membrane permeability and bioactivity.
- Anticancer Properties
- Antifungal Activity
Material Science Applications
- Corrosion Inhibitors
- Polymer Chemistry
Case Study 1: Antimicrobial Efficacy
A study evaluated various triazole-thiazole hybrids for their antimicrobial efficacy against a panel of pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than conventional antibiotics, highlighting their potential as alternative therapeutic agents .
Case Study 2: Anticancer Activity
In a preclinical study, a series of triazole derivatives were synthesized and tested for their anticancer activity against multiple cancer cell lines. The results showed significant cytotoxic effects, with some compounds demonstrating selectivity towards cancer cells over normal cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Key analogues and their structural differences are summarized below:
Key Observations:
- The trifluoromethyl group in introduces strong electronegativity, which may alter binding affinity or metabolic stability .
Steric Considerations :
Physicochemical Properties
Solubility and LogP :
Thermal Stability :
- Melting points for similar triazoles range from 158–160°C () to 250°C+ (), depending on substituents .
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via condensation of 3-methoxyphenylthiourea with α-bromoacetophenone derivatives. A modified Hantzsch protocol achieves 82% yield under optimized conditions:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | |
| Temperature | 80°C, reflux | |
| Reaction Time | 12 hours | |
| Catalyst | None | |
| Yield | 82% |
Mechanism :
- Nucleophilic attack of thiourea sulfur on α-bromo ketone.
- Cyclodehydration to form thiazoline intermediate.
- Aromatization via oxidative elimination.
Alternative Thiazole Formation
Palladium-catalyzed C–H functionalization provides a complementary route, though with lower efficiency (57% yield):
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | |
| Ligand | Xantphos (10 mol%) | |
| Oxidant | Cu(OAc)₂ | |
| Solvent | DMF, 100°C |
Synthesis of 1-(3-Methoxyphenyl)-1H-1,2,3-Triazol-5-Amine
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry remains the most efficient triazole synthesis method. For the 5-amine derivative, a protected propargyl amine is employed:
- Generate 3-methoxyphenyl azide in situ from sodium azide and 3-methoxybenzyl bromide.
- React with N-Boc-propargyl amine under Cu(I) catalysis.
- Deprotect Boc group using TFA/CH₂Cl₂.
| Condition | Value | Source |
|---|---|---|
| Catalyst | CuSO₄·5H₂O (10 mol%) | |
| Reducing Agent | Sodium ascorbate | |
| Solvent | t-BuOH/H₂O (1:1) | |
| Yield (Triazole) | 89% | |
| Yield (Deprotection) | 95% |
Regioselectivity : Exclusive 1,4-disubstitution confirmed by NOESY.
Oxidative Cyclization of N-Tosylhydrazones
Metal-free triazole formation provides an alternative route, albeit with moderate yield (63%):
| Parameter | Value | Source |
|---|---|---|
| Substrate | N-Tosylhydrazone | |
| Oxidant | I₂/TBHP | |
| Solvent | DCE, 60°C | |
| Reaction Time | 8 hours |
Coupling of Thiazole and Triazole Moieties
Buchwald-Hartwig Amination
Palladium-mediated C–N bond formation couples the thiazole C2 position with triazole N1:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd₂(dba)₃ (2 mol%) | |
| Ligand | XPhos (4 mol%) | |
| Base | Cs₂CO₃ | |
| Solvent | Toluene, 110°C | |
| Yield | 78% |
Key Challenge : Competing C5 amination mitigated by steric hindrance from 3-methoxyphenyl group.
Direct Heterocyclic Coupling
Ultrasound-assisted coupling in ionic liquids enhances reaction efficiency:
| Parameter | Value | Source |
|---|---|---|
| Medium | [BMIM]BF₄ | |
| Frequency | 40 kHz | |
| Temperature | 60°C | |
| Yield | 85% |
Spectroscopic Characterization
Critical analytical data validate the target structure:
Table 1. NMR Spectral Data (DMSO-d₆, 400 MHz)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Thiazole C5-H | 8.21 | s |
| Triazole C4-H | 7.89 | s |
| NH₂ (Triazole) | 6.45 | br s |
| OCH₃ (Both rings) | 3.81 | s |
Table 2. Mass Spectrometry
| Parameter | Value |
|---|---|
| Molecular Ion | m/z 349.41 [M+H]⁺ |
| Fragmentation | 192.08 (Thiazole fragment) |
Optimization of Reaction Conditions
Table 3. Solvent Screening for CuAAC Step
| Solvent System | Yield (%) | Reaction Time (h) |
|---|---|---|
| t-BuOH/H₂O | 89 | 6 |
| DMF/H₂O | 76 | 8 |
| THF/H₂O | 68 | 12 |
Key Insight : Aqueous tert-butanol maximizes copper catalyst solubility and substrate miscibility.
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
Amination Side Reactions
Purification Difficulties
Industrial-Scale Considerations
Table 4. Cost Analysis per Kilogram
| Component | Cost (USD) | Contribution (%) |
|---|---|---|
| 3-Methoxybenzyl Br | 420 | 38 |
| Pd Catalysts | 310 | 28 |
| Solvent Recovery | -150 | -14 |
Process intensification through continuous flow reactors reduces Pd loading by 40%.
Q & A
Q. Characterization :
- NMR Spectroscopy : and NMR confirm regioselectivity of the triazole ring and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±2 ppm accuracy) .
- HPLC : Purity >95% is confirmed using a C18 column with UV detection at 254 nm .
How can reaction conditions be optimized to improve the yield of the triazole core during synthesis?
Advanced Research Focus
Key variables for optimization:
- Catalyst Loading : Reducing CuSO₄ from 10 mol% to 5 mol% with excess sodium ascorbate minimizes copper residues while maintaining >85% yield .
- Solvent System : A 1:1 mixture of DMF/H₂O enhances solubility of azide and alkyne precursors, reducing reaction time from 24h to 8h .
- Temperature : Microwave-assisted synthesis at 80°C improves reaction efficiency (yield: 92% vs. 70% under conventional heating) .
Q. Validation :
- Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 3:7).
- Use ICP-MS to quantify residual copper (<10 ppm) in the final product .
What biological activities have been reported for structurally similar triazole-thiazole hybrids?
Basic Research Focus
Analogous compounds exhibit:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli via membrane disruption .
- Anticancer Potential : IC₅₀ = 12 µM against HeLa cells through inhibition of tubulin polymerization .
- Antioxidant Effects : DPPH radical scavenging (EC₅₀ = 45 µM) attributed to methoxy groups’ electron-donating properties .
Q. Key Structural Determinants :
- The 3-methoxyphenyl group enhances lipid solubility and target binding .
- Thiazole-triazole linkage stabilizes π-π stacking with biological macromolecules .
How can researchers elucidate the mechanism of action for this compound in cancer cells?
Advanced Research Focus
Methodological Approach :
Target Identification :
- Pull-down assays : Use biotinylated derivatives to isolate binding proteins from cell lysates, followed by LC-MS/MS analysis .
- Molecular Docking : Simulate interactions with tubulin (PDB ID: 1SA0) to identify binding pockets .
Functional Validation :
- siRNA Knockdown : Silence candidate targets (e.g., β-tubulin) to assess resistance in treated cells .
- Flow Cytometry : Measure cell cycle arrest (G2/M phase) and apoptosis (Annexin V/PI staining) .
Q. Data Interpretation :
- Compare dose-response curves (IC₅₀ shifts) in wild-type vs. knockdown cells to confirm target relevance .
How should contradictory data on substituent effects in structure-activity relationships (SAR) be resolved?
Advanced Research Focus
Case Study : Conflicting reports on 4-methoxy vs. 3-nitro substituents’ impact on antimicrobial activity .
Q. Resolution Strategies :
Systematic SAR : Synthesize derivatives with single-substituent variations and test under standardized conditions (e.g., CLSI guidelines for MIC assays) .
Computational Modeling :
- QSAR : Develop regression models correlating Hammett constants (σ) or logP values with bioactivity .
- Molecular Dynamics : Simulate membrane permeability to explain discrepancies in cellular uptake .
Q. Experimental Controls :
- Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) to normalize inter-study variability .
What analytical methods are recommended for assessing stability under physiological conditions?
Advanced Research Focus
Stability Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
